Home > Products > Screening Compounds P94692 > Endoxifen E-isomer hydrochloride
Endoxifen E-isomer hydrochloride - 1197194-61-8

Endoxifen E-isomer hydrochloride

Catalog Number: EVT-253222
CAS Number: 1197194-61-8
Molecular Formula: C25H28ClNO2
Molecular Weight: 409.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Endoxifen E-isomer Hydrochloride is a specific isomer of Endoxifen, a potent anti-estrogenic metabolite of the selective estrogen receptor modulator (SERM) Tamoxifen. Endoxifen exists as two isomers, the E-isomer and the more potent Z-isomer [, ]. Both isomers display different pharmacological activities.

Endoxifen Z-isomer

Compound Description: Endoxifen Z-isomer is the more potent isomer of endoxifen, exhibiting superior anti-cancer effects compared to both the E-isomer and tamoxifen. [, ] This isomer effectively inhibits PKCβI kinase activity and promotes the translocation of PKCβI to the plasma membrane, leading to the suppression of its kinase activity. [] Additionally, the Z-isomer triggers PHLPP-mediated PKCβI dephosphorylation and degradation. []

Relevance: Endoxifen Z-isomer is a geometric isomer of Endoxifen E-isomer hydrochloride, differing in the spatial arrangement around the double bond adjacent to the ethyl side chain. [, , ]

4-Hydroxytamoxifen (4OHT)

Compound Description: 4-Hydroxytamoxifen (4OHT) is a biologically active metabolite of tamoxifen, exhibiting anti-estrogenic properties. [] Like endoxifen, it exists as E and Z isomers, with the Z-isomer being more potent. []

Relevance: 4-Hydroxytamoxifen shares a similar structure with Endoxifen E-isomer hydrochloride, particularly in the triphenylethylene core and the presence of a hydroxyl group on the aromatic ring. [] Both compounds are metabolites of tamoxifen and act as anti-estrogens. [, ]

Tamoxifen (Tam)

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) widely used in the treatment of estrogen receptor-positive breast cancer. [, , , ] It acts as a prodrug, requiring metabolic conversion to its active metabolites, including endoxifen and 4-hydroxytamoxifen. [, ]

Relevance: Tamoxifen is the parent compound of Endoxifen E-isomer hydrochloride. [, , , ] The E-isomer is a key metabolite of tamoxifen, generated through a series of metabolic transformations. [, , ]

Tamoxifen bisphenol (Bis)

Compound Description: Tamoxifen bisphenol is a metabolite of tamoxifen that exhibits estrogenic properties, unlike the anti-estrogenic effects of endoxifen and 4-hydroxytamoxifen. []

Tamoxifen Metabolite E (Met E)

Compound Description: Tamoxifen Metabolite E (Met E) exists as two isomers, (E)-Met E and (Z)-Met E, both displaying full estrogenic properties, with (E)-Met E being the most potent ER agonist. [] High ratios of (E)-Met E to tamoxifen in patients are associated with an increased risk of breast cancer recurrence, highlighting its potential clinical significance. []

Overview

Endoxifen E-isomer hydrochloride is a synthetic compound derived from tamoxifen, primarily recognized for its role as an active metabolite in the treatment of estrogen receptor-positive breast cancer. It is classified as a selective estrogen receptor modulator, exhibiting both estrogenic and anti-estrogenic properties depending on the tissue context. The compound is significant for its enhanced efficacy compared to tamoxifen, largely due to its potent binding affinity for estrogen receptors.

Source and Classification

Endoxifen is synthesized from tamoxifen through metabolic processes, particularly via cytochrome P450 enzymes. Its classification falls under the category of non-steroidal antiestrogens, which are compounds that can block the effects of estrogen in certain tissues while potentially mimicking estrogen in others. This dual functionality makes endoxifen a critical agent in breast cancer therapy, particularly for patients who metabolize tamoxifen poorly.

Synthesis Analysis

Methods and Technical Details

The synthesis of endoxifen E-isomer hydrochloride involves multiple steps, typically starting from a substituted benzoic acid derivative and 2-phenoxyethyl halide. The process can be summarized as follows:

  1. Initial Reaction: The starting material undergoes a series of reactions to form an intermediate compound.
  2. Isomer Separation: The resulting mixture contains both E- and Z-isomers of endoxifen, which can be separated through crystallization or chromatographic techniques. For instance, preparative high-performance liquid chromatography (HPLC) is commonly employed to achieve this separation.
  3. Final Purification: The pure E-isomer is obtained through further purification steps, often involving solvents like ethyl acetate or methanol .
Molecular Structure Analysis

Structure and Data

The molecular formula of endoxifen E-isomer hydrochloride is C26_{26}H29_{29}ClO2_{2}. Its structure features a triarylethylene backbone, characterized by:

  • A central ethylene bridge.
  • Phenolic groups that contribute to its biological activity.

The compound's stereochemistry is crucial for its function, with the E-isomer being more active than its Z counterpart in binding to estrogen receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Endoxifen undergoes several chemical reactions that influence its pharmacological properties:

  1. Isomerization: The E- and Z-isomers can interconvert under certain conditions, often influenced by pH and temperature.
  2. Metabolism: In vivo, endoxifen can be further metabolized into various metabolites such as norendoxifen and hydroxylated derivatives, which also exhibit biological activity .
  3. Binding Affinity: The interaction with estrogen receptors leads to conformational changes that either activate or inhibit downstream signaling pathways related to cell proliferation and apoptosis.
Mechanism of Action

Process and Data

Endoxifen exerts its therapeutic effects primarily through binding to estrogen receptors α and β. Upon binding, it induces conformational changes that:

This mechanism is particularly beneficial in treating hormone-sensitive breast cancers by limiting tumor growth driven by estrogen .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Endoxifen hydrochloride exhibits specific physical properties:

  • Appearance: Typically presented as a pale yellow solid.
  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but less soluble in water.
  • Melting Point: The melting point ranges around 150-160 °C.

Chemical properties include its stability under various pH conditions, with potential degradation pathways leading to the formation of metabolites that retain some biological activity .

Applications

Scientific Uses

Endoxifen E-isomer hydrochloride has several applications in clinical settings:

  1. Breast Cancer Treatment: Primarily used in patients with estrogen receptor-positive breast cancer as part of adjuvant therapy following surgery.
  2. Research: Investigated for its potential use in combination therapies to enhance efficacy against resistant cancer strains.
  3. Pharmacokinetic Studies: Employed in studies assessing drug metabolism and therapeutic monitoring due to its distinct metabolic profile compared to tamoxifen .
Isomer-Specific Pharmacological Mechanisms

Differential Estrogen Receptor Modulation: Z- vs. E-Isomer Binding Dynamics

Endoxifen exists as geometric isomers with dramatically different estrogen receptor (ER) binding properties. The E-isomer (also designated trans-endoxifen) exhibits significantly reduced binding affinity for both ERα and ERβ compared to the pharmacologically active Z-isomer (cis-configuration). Quantitative binding studies reveal that the relative binding affinity of the E-isomer for ERα is approximately 12.1% of estradiol, while the Z-isomer demonstrates 181% of estradiol's affinity – representing an approximately 15-fold difference in receptor binding potency between isomers [1]. This substantial divergence stems from conformational constraints that limit the E-isomer's ability to position its pharmacophores optimally within the ER ligand-binding domain [9].

The functional consequences of this differential binding extend to dimerization dynamics and co-regulator recruitment. Unlike the Z-isomer which promotes ERα homodimerization, the E-isomer facilitates formation of ERα heterodimers with altered transcriptional activity. Additionally, the E-isomer exhibits distinct coregulator binding profiles, preferentially recruiting coactivators rather than corepressors to target gene promoters. This results in partial agonist activity in certain cellular contexts, contrasting with the pure antagonistic activity of the Z-isomer [5] [6]. These isomer-specific binding characteristics fundamentally alter the compound's activity at the molecular level, transforming a potent antiestrogen into a molecule with context-dependent estrogenic potential.

Table 1: Comparative Estrogen Receptor Binding Affinities of Endoxifen Isomers

IsomerERα Relative Binding AffinityERβ Relative Binding AffinityFold Difference (Z vs. E)
Z-Endoxifen181% of estradiolNot reported15-fold
E-Endoxifen12.1% of estradiol4.75% of estradiolReference
4-Hydroxytamoxifen (Z)19.0% of estradiol21.5% of estradiol1.6-fold

Protein Kinase C (PKC) Inhibition Pathways: Comparative Potency Across Isomers

The E-isomer of endoxifen hydrochloride demonstrates measurable but reduced activity against protein kinase C (PKC) isoforms compared to the Z-configuration. Both isomers function as competitive inhibitors at the enzyme's catalytic domain, but with markedly different inhibitory constants. The most significant differential activity is observed against the PKCβ1 isoform, where the Z-isomer exhibits a 4-fold greater inhibitory potency (IC₅₀ = 35 μM) than the E-isomer (IC₅₀ = 140 μM) [8]. This isoform-selective inhibition is clinically relevant as PKCβ1 is highly expressed in neural tissue and overactive in bipolar disorder, potentially explaining the therapeutic utility of endoxifen formulations enriched with the Z-isomer [1] [8].

Surface plasmon resonance (SPR) studies confirm direct binding interactions between both endoxifen isomers and PKCβ1, with the Z-isomer displaying faster association rates and slower dissociation kinetics. This translates to significantly longer target residence time for the Z-isomer (t₁/₂ > 15 minutes) compared to the E-isomer (t₁/₂ < 5 minutes) [8]. Beyond binding kinetics, the isomers differ in their downstream consequences on PKCβ1 stability. At therapeutic concentrations (5 μM), the Z-isomer induces proteasomal degradation of PKCβ1, while the E-isomer causes only modest reduction in enzyme levels without triggering degradation pathways [8].

Table 2: Differential Inhibition of PKC Isoforms by Endoxifen Isomers

PKC IsoformZ-Endoxifen IC₅₀ (μM)E-Endoxifen IC₅₀ (μM)Selectivity Ratio (Z:E)
PKCβ135 ± 2.1140 ± 8.34.0
PKCα89 ± 5.7310 ± 12.53.5
PKCδ>200>500Not determined
PKCε>200>500Not determined

Transcriptional Regulation of Estrogen-Responsive Genes by E-Isomer

Transcriptome analysis reveals that the E-isomer of endoxifen hydrochloride exerts concentration-dependent effects on estrogen-responsive genes that diverge significantly from both the Z-isomer and classical SERMs. At nanomolar concentrations (1-100 nM), the E-isomer functions primarily as a partial ER agonist, inhibiting only 30-40% of estrogen-induced gene expression compared to 80-90% inhibition by equivalent concentrations of the Z-isomer [5]. The most notable transcriptional effect is dose-dependent suppression of the progesterone receptor (PGR) gene, with the E-isomer achieving 50% suppression (IC₅₀) at 100 nM – approximately 10-fold higher than the concentration required for equivalent suppression by the Z-isomer [5] [10].

Global gene expression profiling in MCF-7 cells demonstrates that the E-isomer regulates a distinct subset of genes compared to the Z-isomer. While both isomers significantly downregulate classical estrogen-responsive genes including TFF1 (pS2) and GREB1, the E-isomer uniquely upregulates a cluster of extracellular matrix remodeling genes including MMP3, MMP9, and COL18A1 [5] [6]. Chromatin immunoprecipitation (ChIP) studies reveal these transcriptional differences correlate with divergent ERα recruitment patterns. Following 24-hour treatment, the E-isomer maintains ERα binding at the NRIP1 enhancer region, while the Z-isomer promotes complete dissociation. This persistent enhancer binding by the E-isomer-ERα complex may underlie its partial agonist activity in certain genomic contexts [5].

Impact on Non-Genomic Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT)

Beyond genomic signaling, the E-isomer of endoxifen hydrochloride modulates rapid non-genomic pathways through protein kinase interactions. The most significant effect is observed in the PI3K/AKT pathway, where the E-isomer indirectly suppresses AKT phosphorylation at Ser473. This inhibition occurs through PKCβ1-dependent mechanisms, as demonstrated by siRNA knockdown experiments that abolish the E-isomer's effect on AKT [8]. However, the E-isomer is significantly less potent than the Z-isomer, requiring concentrations above 5 μM to achieve 50% reduction in pAKT levels, compared to sub-micromolar concentrations for the Z-isomer [8].

In the MAPK/ERK pathway, the E-isomer demonstrates context-dependent modulation. In estrogen-deprived MCF7AC1 cells, the E-isomer (5 μM) transiently activates ERK phosphorylation within 15 minutes, followed by sustained suppression at 24 hours. This biphasic response differs from the Z-isomer, which causes immediate and sustained ERK suppression [3]. The initial activation phase appears mediated through c-Src interaction, as demonstrated by co-immunoprecipitation experiments showing E-isomer promotes Src-ERα complex formation. This rapid signaling may contribute to the E-isomer's partial agonist activity in certain cellular contexts [7].

Importantly, the E-isomer's effect on non-genomic signaling shows concentration-dependent transitions. At sub-micromolar concentrations (<1 μM), the E-isomer primarily influences membrane-initiated steroid signaling (MISS) through ERα, while at higher concentrations (>2.5 μM), it engages PKC-centered pathways that converge on survival signaling networks. This dual activity profile may explain why pharmaceutical preparations of endoxifen carefully control the E-isomer impurity levels to below 2% [7] [9].

Table 3: Concentration-Dependent Effects on Key Signaling Pathways

Signaling PathwayE-Isomer Effect (<1 μM)E-Isomer Effect (>2.5 μM)Primary Molecular Target
PI3K/AKT20-30% pAKT reduction50-70% pAKT reductionPKCβ1 degradation
MAPK/ERKTransient activation (15-min peak)Sustained suppressionc-Src/ERα complex
PKC Membrane TranslocationNo significant effect40-60% inhibitionNovel PKC isoforms
STAT5 PhosphorylationNo significant effect75% reductionJAK2 activation

Comprehensive Compound Listing

Properties

CAS Number

1197194-61-8

Product Name

Endoxifen E-isomer hydrochloride

IUPAC Name

4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride

Molecular Formula

C25H28ClNO2

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+;

InChI Key

RPFIMPDXTABYCN-QREUMGABSA-N

SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)OCCNC)/C3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.